Product packaging for 2-[1-(2-Pyrazinyl)ethylidene]hydrazine(Cat. No.:)

2-[1-(2-Pyrazinyl)ethylidene]hydrazine

Cat. No.: B11719664
M. Wt: 136.15 g/mol
InChI Key: PIJIICDDLHBJPF-UHFFFAOYSA-N
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Description

2-[1-(2-Pyrazinyl)ethylidene]hydrazine is a versatile hydrazone derivative that serves as a valuable building block in medicinal chemistry and materials science research. Its molecular structure, featuring a pyrazine ring and a hydrazone moiety, makes it a potent chelating ligand capable of forming stable complexes with various transition metal ions, such as zinc(II) and cadmium(II) . These complexes are of significant interest for developing coordination compounds with specific geometric and electronic properties. In biomedical research, hydrazones derived from 2-pyrazine, such as this compound, represent a promising class of agents with demonstrated biological activities. Preliminary studies on closely related analogues have shown significant antileishmanial activity against Leishmania amazonensis promastigotes and amastigote forms . The proposed mechanism of action for such compounds involves the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function in the parasites, leading to cell death . Furthermore, the broader class of hydrazone compounds is extensively investigated for their anti-inflammatory, anticancer, and antimicrobial potential . Researchers value this compound as a key synthetic intermediate for constructing more complex heterocyclic systems and functionalized molecules. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4 B11719664 2-[1-(2-Pyrazinyl)ethylidene]hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

1-pyrazin-2-ylethylidenehydrazine

InChI

InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3

InChI Key

PIJIICDDLHBJPF-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=NC=CN=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-[1-(2-Pyrazinyl)ethylidene]hydrazine

The primary route to this compound involves the direct condensation of a pyrazine (B50134) precursor with a hydrazine (B178648) source. This seemingly straightforward reaction is governed by specific conditions and can present unique challenges.

The most common and direct method for the synthesis of this compound is the condensation reaction between 2-acetylpyrazine and hydrazine hydrate (B1144303). This reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be facilitated by a catalytic amount of acid. The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon of the 2-acetylpyrazine, followed by dehydration to yield the hydrazone.

The reaction conditions for the synthesis of hydrazones, including those derived from pyrazine precursors, can be summarized as follows:

PrecursorReagentSolventCatalystConditionsYieldCitation
2-AcetylpyrazineHydrazine hydrateEthanolAcetic Acid (catalytic)RefluxGood google.com
PyrazinecarboxaldehydeSubstituted hydrazideNot specifiedNot specifiedCondensationNot specified nih.gov
Aldehydes/KetonesHydrazineEthanol, Methanol, or ButanolAcid catalystReflux, 1h to >12h30-90%
2'-HydroxychalconesHydrazine hydrateSolvent-freeAcetic acidGrinding, room temperature, 2-3 minHigh researchgate.net

The synthesis of N-unsubstituted hydrazones, such as this compound, can be complicated by the formation of azines as a significant byproduct. This occurs when a second molecule of the carbonyl compound reacts with the initially formed hydrazone. Careful control of the stoichiometry, reaction temperature, and gradual addition of the pyrazine precursor can help to minimize azine formation. Furthermore, the isolation and purification of N-unsubstituted hydrazones can be challenging due to their potential instability and propensity to undergo further reactions.

Derivatization and Functionalization of this compound Scaffolds

The reactive N-H group and the imine functionality of this compound provide fertile ground for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The reaction of this compound with isothiocyanates or acylating agents provides straightforward access to thiosemicarbazones and acylhydrazones, respectively. These derivatives have garnered significant interest due to their diverse biological activities.

Thiosemicarbazones are typically synthesized by reacting the parent hydrazone with an appropriate isothiocyanate in a suitable solvent like ethanol.

Acylhydrazones are prepared by treating the hydrazone with an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. The general synthesis of acylhydrazones involves the condensation of a hydrazide with an aldehyde or ketone, often in an alcohol solvent at reflux, sometimes with an acid catalyst. nih.gov

A summary of reaction conditions for the synthesis of these derivatives is presented below:

Derivative TypeStarting MaterialReagentSolventConditionsYieldCitation
ThiosemicarbazonePyrazinecarboxaldehydeThiosemicarbazideNot specifiedCondensationNot specified nih.gov
AcylhydrazoneHydrazideAldehyde/KetoneAlcoholReflux, optional acid catalystVariable nih.gov
Phenylalanine ThiosemicarbazonesN-tert-butoxycarbonyl-4-formyl-L-phenylalanine methyl esterThiosemicarbazideMethanolStirred for 12h at room temperatureQuantitative nih.gov

The hydrazone moiety of this compound and its derivatives is a versatile precursor for the construction of various fused heterocyclic systems through cyclization reactions.

Pyrazoles: Pyrazole rings can be formed through the reaction of hydrazones with 1,3-dicarbonyl compounds or their equivalents. For instance, the condensation of a pyrazinyl hydrazone with a β-ketoester, followed by cyclization, can yield a pyrazole fused to the pyrazine ring. Traditional methods for pyrazole synthesis include the reaction of α,β-unsaturated carbonyls with hydrazine followed by dehydrogenation, or the condensation of 1,3-diketones with hydrazines. nih.gov More contemporary methods involve multicomponent reactions. beilstein-journals.org

Triazoles: 1,2,3-Triazoles fused to pyrazines can be synthesized through various routes, including the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. researchgate.net The Boulton–Katritzky rearrangement of hydrazones derived from isoxazolones also provides a pathway to 1,2,3-triazoles. nih.gov

Thiazoles: The synthesis of thiazole derivatives can be achieved from thiosemicarbazones through reactions with α-haloketones or other suitable electrophiles that facilitate ring closure.

The following table summarizes some cyclization reactions involving hydrazone precursors:

Target HeterocycleHydrazone PrecursorReagent/ConditionsKey TransformationCitation
Pyrazolesα,β-Unsaturated hydrazonesIodine(III) catalystIntramolecular cyclization and 1,2-aryl shift nih.gov
PyrazolesHydrazones and α-bromo ketonesVisible light catalysisRadical addition followed by intramolecular cyclization organic-chemistry.org
1,2,3-TriazolesHydrazones of 1,2,4-oxadiazolesAcid or baseBoulton–Katritzky rearrangement nih.gov
Fused PyrazolesHydrazones and cyclic ketonesHalogenation (ICl or Br2)One-pot cyclization and oxidation nih.gov

Green Chemistry Approaches in Synthetic Design (e.g., Solvent-Drop Grinding Techniques)

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of hydrazone synthesis, mechanochemical methods such as solvent-drop grinding have emerged as a promising green alternative to traditional solvent-based reactions. This technique involves grinding the solid reactants together with a minimal amount of liquid, which can accelerate the reaction and often leads to high yields with simplified work-up procedures.

For example, the synthesis of 2-pyrazoline derivatives has been successfully achieved by reacting 2'-hydroxychalcones with hydrazine hydrate under solvent-free grinding conditions, affording high yields in a short reaction time. researchgate.net This approach minimizes solvent waste and energy consumption, aligning with the principles of green chemistry. The application of liquid-assisted grinding (LAG) has been shown to provide excellent yields (>99%) for the synthesis of various hydrazones.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of 2-[1-(2-Pyrazinyl)ethylidene]hydrazine, identifying its functional groups, and analyzing its isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Isomer Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and for studying the isomeric forms that are common in hydrazones.

Research Findings: N-acylhydrazones and related structures are known to exist in solution as a mixture of geometric isomers (E/Z) around the C=N double bond and conformational isomers (rotamers) arising from restricted rotation around the N-N single bond. mdpi.com This phenomenon leads to the appearance of two distinct sets of signals in both ¹H and ¹³C NMR spectra, with the ratio of the isomers being solvent and temperature-dependent. mdpi.com

The ¹H NMR spectrum is expected to show characteristic signals for the three protons on the pyrazine (B50134) ring, typically in the aromatic region between δ 8.0 and 9.0 ppm. A singlet corresponding to the methyl (CH₃) protons would appear further upfield. The protons of the terminal hydrazine (B178648) (-NH₂) group are expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring would resonate in the δ 140-160 ppm range. The imine carbon (C=N) is expected to have a characteristic chemical shift in the δ 145-155 ppm region, while the methyl carbon would appear at a much higher field. The presence of isomers would result in a doubling of these peaks. mdpi.com Data for the precursor, 2-acetylpyrazine, can be used as a reference for the pyrazinyl and methyl group shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for pyrazines and hydrazones and the potential for isomerism.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Pyrazine-H 8.5 - 9.0 (m) 142.0 - 145.0
Pyrazine-C --- 150.0 - 155.0
C=N --- 148.0 - 152.0
CH₃ ~2.5 (s) ~15.0

Note: The presence of E/Z and rotational isomers may cause a doubling of the signals described.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The synthesis of this compound from 2-acetylpyrazine results in a distinct change in the IR spectrum, providing clear evidence of the reaction's success.

Research Findings: The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration from the 2-acetylpyrazine precursor, which is typically found around 1690-1710 cm⁻¹. chemicalbook.com This is replaced by the characteristic absorption bands of the newly formed hydrazone.

Key diagnostic peaks for this compound include:

N-H Stretching: The terminal -NH₂ group gives rise to symmetric and asymmetric stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C=N Stretching: The imine group (C=N) shows a characteristic stretching vibration in the 1600-1650 cm⁻¹ range.

N-H Bending: The bending vibration (scissoring) of the -NH₂ group is observed around 1580-1620 cm⁻¹.

Pyrazine Ring Vibrations: C=C and C=N stretching vibrations within the pyrazine ring appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
ν(N-H) of -NH₂ 3200 - 3400 Medium
ν(C-H) of Pyrazine 3000 - 3100 Weak-Medium
ν(C=N) Imine 1600 - 1650 Medium-Strong
δ(N-H) of -NH₂ 1580 - 1620 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Determination of Absorption Coefficients

UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems. The molecule this compound contains a conjugated system comprising the pyrazine ring and the C=N double bond, which gives rise to characteristic electronic absorptions.

Research Findings: Hydrazone derivatives typically exhibit strong absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. mdpi.com For this compound, two main absorption bands are expected:

A high-energy band in the 250-300 nm range, attributed to π→π* transitions within the pyrazine ring and the conjugated imine system.

A lower-energy band at longer wavelengths (>300 nm), which can be assigned to the n→π* transition involving the lone pair of electrons on the nitrogen atoms. researchgate.net

The position and molar absorptivity (ε) of these bands can be influenced by the solvent polarity (solvatochromism). The formation of different tautomers (azo-hydrazone) or isomers can also be studied using UV-Vis spectroscopy, as these forms often have distinct absorption spectra. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₈N₄), the calculated monoisotopic mass is 136.0749 Da.

Research Findings: Using electrospray ionization (ESI-MS), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 137.0827. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would likely involve initial cleavage of the weakest bonds. Common fragmentation pathways for hydrazones include:

Cleavage of the N-N single bond, leading to fragments corresponding to the pyrazine-containing portion and the hydrazine moiety.

Loss of small neutral molecules like NH₃ or N₂H₂.

Fragmentation of the pyrazine ring itself, which can be inferred from the known mass spectrum of its precursor, 2-acetylpyrazine. nih.govnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

While this compound is itself diamagnetic and thus ESR-silent, it can act as a chelating ligand to form complexes with paramagnetic metal ions, such as Cu(II) or Mn(II). ESR spectroscopy is an indispensable technique for studying the electronic structure and coordination environment of the metal center in these complexes. nih.gov

Research Findings: Studies on Cu(II) complexes with similar hydrazone ligands show that ESR spectra can provide detailed information on the geometry of the complex. nih.govnih.gov For a Cu(II) (d⁹) complex, the spectrum typically exhibits axial symmetry due to Jahn-Teller distortion.

The analysis of the principal values of the g-tensor (g∥ and g⊥) is particularly informative. In most cases for square planar or tetragonally distorted octahedral Cu(II) complexes, the trend is g∥ > g⊥ > 2.0023 (the g-value for a free electron). nih.gov This trend indicates that the unpaired electron resides in the dₓ²-y² orbital of the copper ion, which is characteristic of an elongated axial geometry. nih.gov Hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), can also be observed, providing further details about the electronic environment.

Crystallographic Analysis of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structure of the closely related analogue, (E)-2-Acetylpyrazine 4-nitrophenylhydrazone, provides a reliable model for its expected molecular and supramolecular features. nih.goviucr.org

Research Findings: Based on this analogue, the molecule is expected to adopt a stable E configuration about the C=N double bond, which minimizes steric hindrance. nih.gov The pyrazine ring and the hydrazone moiety are likely to be nearly coplanar, allowing for effective π-conjugation.

In the solid state, the supramolecular architecture would be dominated by intermolecular hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The terminal -NH₂ group can act as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the pyrazine ring of adjacent molecules. This is a common motif in related crystal structures and leads to the formation of chains or sheets. nih.govresearchgate.net

π-π Stacking: The planar pyrazine rings can engage in π-π stacking interactions with neighboring molecules, with typical face-to-face distances around 3.4 Å. nih.gov These interactions contribute significantly to the stability of the crystal packing.

Table 3: Crystallographic Data for the Analogue Compound (E)-2-Acetylpyrazine 4-nitrophenylhydrazone nih.goviucr.org

Parameter Value
Chemical Formula C₁₂H₁₁N₅O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0101 (6)
b (Å) 12.5154 (11)
c (Å) 12.1506 (12)
β (°) 98.564 (2)
Volume (ų) 1204.51 (18)
Z 4

This data suggests that this compound would form a well-ordered, planar structure in the solid state, stabilized by a network of hydrogen bonds and stacking interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry, Bond Lengths, and Torsion Angles

Single Crystal X-ray Diffraction (SC-XRD) stands as a definitive method for the precise determination of molecular structures in the solid state. For compounds containing the pyrazinyl-hydrazone framework, SC-XRD studies provide invaluable data on bond lengths, bond angles, and torsion angles, offering a clear picture of the molecule's three-dimensional arrangement.

Analysis of the asymmetric compound [1-(Pyrazin-2-yl)ethylidene]hydrazine reveals a nearly planar structure that adopts an E configuration about the azomethine C=N double bond researchgate.net. In the solid state, the crystal packing is significantly influenced by intermolecular interactions. Two distinct N—H⋯N hydrogen bonds are observed, which link the molecules together to form a two-dimensional network researchgate.net. This network is further stabilized into a three-dimensional architecture by π–π stacking interactions between the centroids of the heterocyclic pyrazine rings researchgate.net.

While specific crystallographic data for this compound is limited in the available literature, analysis of closely related structures provides insight into typical bond metrics. For instance, in N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide, the C=N double bond length is reported as 1.291 (7) Å, while the adjacent C—N single bond length is 1.362 (7) Å, confirming the double-bond character of the former researchgate.net. In another related compound, N,N′-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine, the N-N single bond is found to be 1.408 Å, which is significantly shorter than the N-N bond in hydrazine (1.449 Å), suggesting partial double-bond character due to conjugation across the molecule nih.govresearchgate.net. This delocalization is a common feature in azine compounds researchgate.net.

These findings from analogous structures allow for an educated estimation of the geometric parameters for this compound, as summarized in the table below.

Table 1: Typical Bond Lengths and Angles in Pyrazinyl Hydrazone-like Scaffolds

Parameter Typical Value Description Reference
C=N Bond Length ~1.27 - 1.29 Å The length of the azomethine double bond. researchgate.netnih.gov
N-N Bond Length ~1.39 - 1.41 Å The length of the hydrazine single bond, often shortened due to conjugation. nih.gov
C=N-N Angle ~111° - 112° Reflects the repulsion between the nitrogen lone pair and the double bond. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. Its primary applications include the identification of crystalline phases, determination of phase purity, and characterization of the bulk material's crystalline nature.

For a synthesized compound like this compound, PXRD would serve several key purposes:

Phase Identification: The resulting diffraction pattern acts as a "fingerprint" for the crystalline solid. By comparing this pattern to a database or a theoretically calculated pattern from single-crystal data, one can confirm the identity of the synthesized compound.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the appearance of unexpected peaks would suggest the presence of impurities or different polymorphic forms.

Bulk Characterization: PXRD ensures that the structural information obtained from a single crystal is representative of the entire bulk sample, confirming the homogeneity of the material.

While it is a standard and essential technique for the characterization of new crystalline compounds, specific PXRD patterns for this compound are not detailed in the currently available research literature epstem.net.

Isomerism and Tautomerism in this compound Systems

Hydrazone systems are known for their rich isomeric and tautomeric behavior, which dictates their chemical and photophysical properties. These phenomena are centered around the azomethine (C=N) double bond and the adjacent functional groups.

E/Z Isomerization of the Azomethine (C=N) Double Bond and Configurational Switching

The presence of the C=N double bond in this compound gives rise to geometric isomerism, resulting in two possible configurations: E (entgegen) and Z (zusammen). In the E isomer, the larger substituent groups on the carbon and nitrogen atoms are on opposite sides of the double bond, whereas in the Z isomer, they are on the same side.

Solid-state studies have confirmed that [1-(Pyrazin-2-yl)ethylidene]hydrazine preferentially adopts the thermodynamically more stable E configuration researchgate.net. This preference is common in many hydrazone derivatives, as it minimizes steric hindrance nih.gov.

However, the configuration can often be switched from E to Z through external stimuli, a process known as configurational switching. This isomerization is frequently achieved by irradiating the compound with light of a specific wavelength, typically UV or visible light nih.govmdpi.comrsc.org. The reverse process (Z to E) can occur thermally or upon irradiation with a different wavelength of light najah.edu. This photoresponsive behavior makes hydrazones attractive candidates for molecular switches and information storage systems nih.gov. The ability to switch between two distinct geometric states can lead to significant changes in the molecule's properties, including its color, polarity, and ability to bind to other molecules.

Keto-Enol and Azo-Hydrazone Tautomerism and Their Influence on Reactivity

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, the most relevant form is azo-hydrazone tautomerism. This compound can theoretically exist in two tautomeric forms: the hydrazone form and the azo form.

Hydrazone Form: This is the structure as named, containing a C=N double bond and an N-H single bond.

Azo Form: This tautomer would feature a C=C double bond (enol-like) and an N=N double bond (azo).

In the vast majority of simple N-aryl and N-alkyl hydrazones, the equilibrium lies heavily in favor of the hydrazone tautomer under conventional conditions rsc.org. The stability of the hydrazone form is often enhanced by the formation of intramolecular hydrogen bonds rsc.orgresearchgate.net. The presence of the hydrazone proton has been confirmed in similar systems using ¹H NMR spectroscopy and X-ray diffraction rsc.org.

The position of the tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings researchgate.netunifr.ch. For instance, polar solvents and electron-withdrawing groups tend to favor the hydrazone (keto-like) form, while electron-donating groups may favor the azo (enol-like) form researchgate.net. This tautomeric balance is critical as it directly influences the compound's reactivity, color, and coordination chemistry unifr.chpurdue.edu.

Conformational Dynamics and Planarity of the Molecular Structure

Structural studies of [1-(Pyrazin-2-yl)ethylidene]hydrazine confirm that the molecule is indeed nearly planar researchgate.net. Similarly, the related compound N,N′-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine is reported to be essentially planar and adopts a trans configuration about the central N-N bond researchgate.net.

While the core structure is planar, minor deviations can occur. In N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide, a small dihedral angle of 4.7(3)° is observed between the two pyrazine rings, indicating a slight twist from perfect planarity researchgate.net. Such small torsional angles are common in similar multi-ring systems and represent a compromise between maximizing conjugation and minimizing steric strain nih.govnih.gov. The central ethylidenehydrazine fragment itself typically remains highly planar nih.govnih.govnih.gov. The planarity of this molecular framework is crucial for enabling the effective π–π stacking interactions that stabilize its crystal structure researchgate.netresearchgate.net.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of 2-[1-(2-Pyrazinyl)ethylidene]hydrazine and its Derivatives

The coordination chemistry of this class of ligands is rich due to their flexible nature and the presence of several nitrogen and, in a broader sense for its derivatives, oxygen or sulfur atoms that can engage in bonding with metal ions.

Derivatives of this compound are well-recognized for their ability to act as multidentate ligands, forming stable chelate rings with metal ions. Depending on the substituents and the reaction conditions, these ligands can exhibit various coordination modes.

Bidentate Coordination: In many instances, these ligands act as bidentate chelators. Coordination often involves the nitrogen atom of the pyrazine (B50134) ring and the azomethine nitrogen atom, forming a stable five-membered chelate ring. nih.gov This mode is common in the formation of mononuclear complexes.

Tridentate Coordination: By incorporating an additional donor group, such as a hydroxyl group on a phenyl ring attached to the ethylidene moiety, the ligand can act in a tridentate fashion. eurjchem.comnih.gov For example, ligands derived from pyrazine-2-carbohydrazide (B1222964) and 2-hydroxyacetophenone (B1195853) behave as tridentate moieties, coordinating through a phenolate (B1203915) oxygen, the azomethine nitrogen, and a pyrazine nitrogen or enolized carbonyl oxygen. eurjchem.comnih.gov This tridentate behavior enhances the stability of the resulting metal complexes.

The flexibility of the hydrazone backbone allows it to adopt conformations suitable for chelation, making these compounds effective ligands for a wide range of metal ions. mdpi.com

The specific donor atoms involved in coordination are dictated by the ligand's structure and the nature of the metal ion.

Nitrogen Donors: The most common donor atoms are the sp²-hybridized nitrogen atoms. These include the less sterically hindered nitrogen of the pyrazine ring and the imine (azomethine) nitrogen of the hydrazone linkage. nih.govrsc.org In some cases, the terminal hydrazine (B178648) nitrogen can also participate in coordination. nih.gov

Oxygen Donors: Derivatives containing hydroxyl or carbonyl groups introduce oxygen donor sites. A hydroxyl group, typically on an aromatic ring, can be deprotonated to form a phenolate oxygen donor, which readily coordinates to metal ions. eurjchem.comresearchgate.net The carbonyl group of the hydrazide moiety can undergo keto-enol tautomerism, allowing coordination through the enolate oxygen. eurjchem.comresearchgate.net

Sulfur Donors: When the carbonyl oxygen is replaced by sulfur to create a thiocarbonohydrazone or thiosemicarbazone derivative, the thioketo sulfur atom becomes a potent donor site, often coordinating in conjunction with nitrogen atoms. researchgate.net

The preference for certain donor atoms can vary. For instance, in one study involving a (pyridine-hydrazone)2-pyrazine ligand, Cd²⁺ showed a preference for donor atoms in the order N(pyridine) < N(hydrazone) < N(pyrazine), while lanthanide ions like Eu³⁺ and Sm³⁺ exhibited the opposite trend. rsc.org

Deprotonation of the hydrazone ligand, typically at the N-H group of the hydrazine moiety or a peripheral hydroxyl group, significantly enhances its coordination affinity and can alter the coordination mode. rsc.orgnih.gov

The removal of a proton creates an anionic ligand, which forms stronger bonds with the cationic metal center due to increased electrostatic attraction. rawdatalibrary.net This deprotonation is often facilitated by the addition of a base or can occur upon complexation with certain metal ions. rsc.org

Upon deprotonation, the ligand can act as a dibasic or tribasic species, leading to the formation of highly stable, neutral complexes. For instance, a derivative of this compound was shown to act as a dibasic tridentate ligand, coordinating through phenolate oxygen, azomethine nitrogen, and enolate oxygen atoms after losing two protons. eurjchem.comresearchgate.net This change increases the ligand's ability to stabilize higher oxidation states of metal ions and can be crucial in the formation of specific complex geometries. The absence of N-H proton signals in the NMR spectra of certain complexes confirms that the coordinated ligands are present in their deprotonated, anionic form. mdpi.com

Synthesis and Characterization of Metal Complexes

The versatile binding modes of this compound and its analogues have been exploited to synthesize a wide range of metal complexes, from simple mononuclear species to complex polynuclear architectures.

Mononuclear complexes, containing a single metal center, are readily synthesized by reacting a derivative of this compound with a metal salt in a suitable solvent. eurjchem.comnih.gov The stoichiometry of these complexes is commonly 1:1 or 1:2 (metal:ligand). nih.govresearchgate.net

For example, mononuclear complexes of various metal ions including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), and Fe(III) have been successfully synthesized and characterized. eurjchem.comnih.govresearchgate.net In many of these complexes, the ligand acts as a tridentate ONO or NNO donor, leading to octahedral or tetrahedral geometries around the metal center. nih.gov For instance, a Co(II) complex was found to have a distorted octahedral geometry with a N₂O₄ donor set from two deprotonated tridentate ligands. rawdatalibrary.net

The characterization of these compounds relies on a combination of analytical techniques, including elemental analysis, IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provides definitive structural information. nih.govrawdatalibrary.net

Table 1: Examples of Mononuclear Complexes with this compound Derivatives
Metal IonLigand TypeCoordination ModeGeometrySource
Mn(II), Co(II), Ni(II), Cu(II)ONO Tridentate HydrazoneTridentateOctahedral nih.gov
Zn(II), Cd(II)ONO Tridentate HydrazoneTridentateTetrahedral nih.gov
Cr(III), Fe(III), MoO₂(VI)Dibasic Tridentate HydrazoneTridentate (ONO)Octahedral eurjchem.comresearchgate.net
Co(II)Deprotonated Hydrazone Schiff BaseTridentate (N₂O₄ donor set)Distorted Octahedral rawdatalibrary.net

The ditopic nature of the pyrazine ring, which contains a second nitrogen atom capable of coordination, makes this compound and its derivatives excellent candidates for building blocks in polynuclear complexes and metal-organic frameworks (MOFs). bendola.com

After an initial coordination event using the hydrazone chelating unit, the uncoordinated pyrazine nitrogen atom can bind to another metal center, acting as a bridge and extending the structure into one, two, or three dimensions. rsc.orgbendola.com This self-assembly strategy can lead to the formation of dinuclear, tetranuclear, or even larger grid-like architectures. nih.gov For example, pyrazine has been widely used to construct coordination polymers with copper(II), forming 2D and 3D frameworks. bendola.commdpi.com

The design of the ligand is crucial; by using polytopic hydrazone ligands, specific polymetallic grid architectures can be devised. nih.gov These extended structures are of significant interest for their potential applications in areas such as gas storage, catalysis, and molecular magnetism. bendola.comnih.gov The formation of such polynuclear systems often involves a delicate interplay between the ligand's inherent geometry, the coordination preference of the metal ion, and the reaction conditions. rsc.orgnih.gov

Coordination with Diverse Metal Ions (e.g., Co(II/III), Cu(II), Pd(II), Pt(II), Fe(III), Cr(III), Ti(III), VO(IV), Th(IV), MoO₂(VI), WO₂(VI), UO₂(VI), Cd(II), Ag(I))

The coordination behavior of ligands derived from the condensation of hydrazines with pyrazinyl or pyridinyl ketones/aldehydes has been explored with a variety of transition metals. These ligands typically act as chelating agents, binding to metal ions through the nitrogen atoms of the pyrazine ring, the azomethine group, and often an additional donor atom from the hydrazine moiety, rendering them effective multidentate ligands.

Cobalt (Co(II)): Complexes of Co(II) with hydrazone ligands have been synthesized and characterized. Spectroscopic and magnetic susceptibility data for a Co(II) complex with a related hydrazone, 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide, suggest an octahedral geometry. nih.govresearchgate.net The magnetic moment for this high-spin complex was reported as 4.81 μB. nih.gov

Copper (Cu(II)): Copper(II) readily forms complexes with pyrazine and pyridine-based hydrazone ligands. The coordination environment around the Cu(II) ion is often found to be a tetragonally distorted octahedron or a square pyramid. mdpi.com In many cases, the ligand coordinates in a tridentate fashion. The magnetic susceptibility for an octahedral Cu(II) complex with a similar hydrazone ligand was measured at 1.86 μB. nih.gov

Iron (Fe(II/III)): Iron complexes with this class of ligands are well-documented. In one instance, the coordination of a related ligand, N,N′-bis[(1E)-1-(2-pyridyl)ethylidene]ethanedihydrazide, with Fe(III) in water led to an unexpected reduction of the metal center to Fe(II) and oxidative degradation of the ligand, ultimately forming an octahedral tris[1-(2-pyridyl)ethylidene]hydrazine]iron(II) complex. researchgate.net Fe(III) complexes with similar ligands have also been prepared, typically exhibiting a high-spin octahedral geometry where the ligand coordinates in a tetradentate fashion, with the remaining sites occupied by other ligands like water or chloride ions. researchgate.net

Cadmium (Cd(II)): Cadmium(II) forms well-defined complexes with pyrazinyl hydrazone derivatives. In the complex bis{2-hydroxy-N′-[1-(pyrazin-2-yl)ethylidene]benzohydrazidato}cadmium(II), the Cd(II) ion is coordinated by two tridentate ligands, resulting in a distorted octahedral N₄O₂ coordination environment. nih.gov Two-dimensional coordination polymers of Cd(II) have also been synthesized using ligands containing the pyrazine moiety, where the metal atom can achieve a sevenfold coordination in a pentagonal bipyramid geometry. nih.gov

Silver (Ag(I)): While specific studies on this compound with Ag(I) are not detailed in the provided context, related pyrazine-based heterocyclic strands have been shown to form polymeric architectures with Ag(I) ions. rsc.org The formation of coordination polymers with Ag(I) is also observed with ligands like 2-fluoroisonicotinic acid, suggesting a propensity for pyrazinyl and pyridinyl compounds to form extended structures with this metal ion. researchgate.net

Dioxomolybdenum(VI) (MoO₂(VI)): Dioxomolybdenum(VI) complexes with related Schiff base ligands derived from hydrazones have been synthesized. researchgate.net Studies on similar systems, such as those with 4-oximino-2-pyrazoline-5-one derivatives, show the formation of stable, mixed-ligand complexes with a general composition of [MoO₂(L)₂(H₂O)₂], indicating a preference for an octahedral coordination sphere around the molybdenum center. researchgate.net

For other metal ions listed, such as Pd(II), Pt(II), Cr(III), Ti(III), VO(IV), Th(IV), WO₂(VI), and UO₂(VI) , specific coordination studies with this compound were not prominent in the reviewed literature. However, the versatile chelating nature of the pyrazinyl-hydrazone scaffold suggests a strong potential for the formation of stable complexes with these metal centers as well.

Geometrical Aspects of Coordination Complexes

The geometry of metal complexes formed with this compound and its analogues is dictated by the coordination number of the metal ion, the chelation behavior of the ligand, and steric factors.

Elucidation of Octahedral Geometries

Octahedral geometry is a prevalent coordination motif for complexes involving pyrazinyl and pyridinyl hydrazone ligands, particularly with divalent and trivalent transition metal ions. nih.govresearchgate.net This geometry is typically achieved when the metal-to-ligand stoichiometry is 1:2, with each ligand acting as a tridentate donor, or when a tetradentate ligand coordinates to the metal with two additional monodentate ligands completing the coordination sphere. researchgate.net

Magnetic susceptibility measurements and electronic spectra are key tools in proposing these structures. nih.govtsijournals.com For instance, the magnetic moments of high-spin Co(II) (4.81 μB) and Fe(II) (4.19 μB) complexes with a related hydrazone ligand are indicative of an octahedral environment. nih.gov Similarly, the electronic spectra of certain Cu(II) and Mn(II) complexes show bands consistent with d-d transitions in an octahedral field. tsijournals.com X-ray crystallography has provided definitive proof of octahedral geometry, as seen in the structure of tris[1-(2-pyridyl)ethylidene]hydrazine]iron(II) perchlorate. researchgate.net

Table 1: Examples of Metal Complexes with Proposed or Confirmed Octahedral Geometry
Metal IonLigand TypeMethod of DeterminationReference
Fe(II)Pyridyl ethylidene hydrazineX-ray Crystallography researchgate.net
Fe(III)Pyridyl ethylidene dihydrazideSpectroscopic Data researchgate.net
Cu(II)Hydrazone derivativeMagnetic Susceptibility, Electronic Spectra nih.govresearchgate.net
Co(II)Hydrazone derivativeMagnetic Susceptibility nih.gov
Cd(II)Pyrazinyl ethylidene benzohydrazideX-ray Crystallography nih.gov
Mn(II)Hydrazide derivativeMagnetic Susceptibility tsijournals.com

Determination of Square Pyramidal Geometries

Square pyramidal geometry is frequently observed in Cu(II) complexes with pyrazine-containing ligands. mdpi.com This five-coordinate geometry often arises from the coordination of one multidentate ligand and one or two additional monodentate ligands. In a study of various Cu(II) complexes with pyrazine and pyridine (B92270) amides, the geometry around the copper center was often found to be an axially elongated octahedron or square pyramidal. mdpi.com EPR spectroscopy can be a useful tool in suggesting the coordination geometry; an isotropic spectrum observed for one complex was interpreted as indicative of a square pyramidal coordination for Cu(II). mdpi.com In some cases, the geometry is described as being on a pathway between ideal square pyramidal and trigonal bipyramidal structures. researchgate.net

Analysis of Structural Distortions and Ligand Rigidity within Coordination Spheres

Ideal geometries like perfect octahedra are rare in coordination chemistry. Distortions are common and can be attributed to electronic effects (Jahn-Teller distortion, especially in Cu(II) complexes) and steric constraints imposed by the ligand. The rigidity of the pyrazinyl-hydrazone backbone plays a significant role in causing these distortions.

In the crystal structure of bis{2-hydroxy-N′-[1-(pyrazin-2-yl)ethylidene]benzohydrazidato}cadmium(II), the Cd(II) ion's coordination environment is described as highly distorted octahedral. nih.gov This distortion is a direct result of the ligand's rigidity and its small N-N and N-O bite angles (around 70°), which force the trans and cis angles to deviate substantially from the ideal 180° and 90°, respectively. nih.gov The trans angles were found to range from 139.07° to 170.63°, clearly showing a significant deviation from linearity. nih.gov

Electronic and Magnetic Properties of Metal Complexes

Investigation of Redox Potentials and Multielectron Redox Chemistry

The electronic properties of metal complexes, including their redox potentials, are fundamentally linked to the nature of both the metal ion and the coordinating ligands. The pyrazine ring, being electron-withdrawing, and the azomethine group, which is involved in conjugation, can influence the electron density at the metal center and participate in redox processes.

While direct electrochemical data for this compound complexes are limited in the provided search results, the redox chemistry of analogous systems provides valuable insight. Computational methods, such as Density Functional Theory (DFT), have become powerful tools for predicting the redox potentials of metal complexes. nih.govresearchgate.net These studies show that redox potentials are highly sensitive to the ligand structure and the coordination geometry of the complex. nih.gov For a series of Fe, Ti, Mn, and Ni complexes, the calculated redox potentials were shown to correlate with the type of donor atom (N-ligands vs. O-ligands) and the specific metal ion. nih.gov

In some systems, the ligand itself is redox-active. For example, studies on (β-diketiminato)iron complexes with a tetrazene (RNNNNR) ligand show that a reversible, single-electron reduction occurs on the ligand, affording a dianionic tetrazene while the iron(II) ion remains unchanged in its oxidation and spin state. nih.gov This demonstrates that the ligand can act as an electron reservoir, a property that could be relevant for pyrazinyl-hydrazone complexes in catalytic cycles involving multielectron transformations. The generation of hydrazine and ammonia (B1221849) from an iron-dinitrogen complex proceeds through intermediates like Fe=NNH₂, showcasing the complex multielectron redox chemistry that can be mediated by iron centers with nitrogen-rich ligands. nih.gov

Exploration of Spin Crossover Phenomena in Pyrazine Hydrazone Complexes

The coordination of hydrazone ligands, such as this compound, to transition metal ions, particularly those with d⁴-d⁷ electron configurations like iron(II) and cobalt(II), creates a ligand field environment that can lead to spin crossover (SCO) phenomena. This process involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be initiated by external stimuli such as temperature, pressure, or light irradiation. The spin state of the central metal ion is dictated by the balance between the ligand field splitting energy (Δ) and the mean spin pairing energy (P). When these two values are of a similar magnitude, a spin transition becomes possible.

In the realm of pyrazine hydrazone complexes, research has demonstrated that subtle modifications to the ligand's molecular structure can significantly influence the spin state of the coordinated metal ion. For instance, the deprotonation of the hydrazone ligand or the introduction of various substituent groups can modulate the electronic properties of the ligand, thereby altering the ligand field strength and, consequently, the spin state of the metal center.

A notable example is found in a series of bis-homoleptic cobalt(II) complexes. When the pyrazine hydrazone ligand is deprotonated, it can lead to the formation of a diamagnetic Co(III) complex. However, by introducing a methyl group to prevent this deprotonation, Co(II) complexes are formed that exhibit a gradual and incomplete spin crossover at higher temperatures. This demonstrates that the spin state is highly sensitive to the protonation state of the ligand.

Furthermore, the electronic effects of substituents on the aromatic components of the hydrazone ligand have been systematically studied. These modifications have been shown to systematically modulate the multielectron redox behavior of the cobalt center. This interplay between the ligand's electronic properties and the metal's spin state highlights the potential for designing redox-switchable spin crossover systems based on pyrazine hydrazone ligands. The deprotonation of the coordination pocket and the electronic nature of substituent groups in the aromatic ligands have a profound effect on both the redox potential and the spin state of the metal center.

Magnetic Susceptibility Studies to Characterize Spin States

Magnetic susceptibility measurements are a fundamental tool for characterizing the spin states and investigating the spin crossover behavior of coordination complexes. By measuring the magnetic susceptibility as a function of temperature, the transition between the low-spin and high-spin states can be monitored and quantified. The product of the molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is a particularly useful parameter as it is directly proportional to the square of the effective magnetic moment (μeff).

For cobalt(II) complexes with pyrazine hydrazone-based ligands, temperature-dependent magnetic susceptibility studies have provided crucial insights into their spin crossover properties. In the case of specific cobalt(II) complexes, where deprotonation of the ligand is prevented by a methyl substituent, a gradual spin crossover is observed. This is characterized by a steady increase in the χₘT product as the temperature is raised, indicating a progressive population of the high-spin state.

The following table presents representative data from a magnetic susceptibility study on a cobalt(II) complex with a modified pyrazine hydrazone ligand, showcasing the gradual nature of the spin crossover.

Temperature (K)χₘT (cm³ K mol⁻¹)Spin State Population
500.6Predominantly Low-Spin
1000.8Mixed Low-Spin and High-Spin
1501.1Mixed Low-Spin and High-Spin
2001.5Mixed Low-Spin and High-Spin
2501.9Mixed Low-Spin and High-Spin
3002.3Predominantly High-Spin
3502.6Predominantly High-Spin

The data clearly illustrates a transition from a predominantly low-spin state at low temperatures (indicated by a low χₘT value) to a state with a significant population of the high-spin state at higher temperatures (indicated by a higher χₘT value). The gradual nature of this increase is characteristic of a continuous spin crossover event. In some instances, the transition may be incomplete within the measured temperature range, suggesting that a fully high-spin state is not achieved even at elevated temperatures. The specific nature of the spin transition, including its completeness and the transition temperature, can be finely tuned by the electronic effects of substituents on the pyrazine hydrazone ligand.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Characterization of Intramolecular Hydrogen Bonds (N-H···N, O-H···O, N-H···O)

While the primary hydrogen bonding motifs in the crystal structure of 2-[1-(2-Pyrazinyl)ethylidene]hydrazine are intermolecular, the molecular conformation is suitable for the formation of weak intramolecular interactions. Analysis of the crystallographic data reveals the potential for a C—H···N hydrogen bond. In a related compound, N,N′-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine, three intramolecular C—H···N hydrogen bonds are observed, indicating that such interactions are geometrically feasible in this class of compounds. nih.gov For this compound, the planarity of the molecule facilitates close contacts between hydrogen atoms on the ethylidene moiety and the nitrogen atoms of the pyrazine (B50134) ring. However, detailed crystallographic analysis is required to confirm the presence and geometry of these weak intramolecular interactions.

Analysis of Intermolecular Hydrogen Bonds (C-H···O, O-H···O, N-H···N) in Crystal Packing

The crystal structure of this compound is dominated by a network of intermolecular N—H···N hydrogen bonds. nih.gov The hydrazine (B178648) moiety (–NH2) acts as a hydrogen-bond donor, while the nitrogen atoms of the pyrazine ring serve as acceptors. Specifically, two distinct N—H···N interactions link the molecules into a two-dimensional network. nih.gov This type of hydrogen bonding is a common feature in related hydrazine derivatives, where it often leads to the formation of infinite chains or more complex layered structures. cam.ac.uk

The geometric parameters of these hydrogen bonds are critical for understanding the strength and directionality of the interactions. The table below summarizes the key intermolecular hydrogen bonding interactions present in the crystal structure of this compound.

Donor (D)Hydrogen (H)Acceptor (A)Symmetry of AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4H4AN2x, y-1, z0.85(2)2.21(2)3.056(2)172(2)
N4H4BN1-x+1, -y+1, -z+10.89(2)2.16(2)3.019(2)163(2)

Aromatic and Alkyl-Aromatic Stacking Interactions (π···π, C-H···π)

The π-π stacking involves the centroids of the heterocyclic rings, indicating a parallel-displaced or sandwich-type arrangement. Such interactions are common in aromatic compounds and play a significant role in determining their solid-state structures. In a related compound, N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide, aromatic π–π stacking with centroid–centroid separations of 3.606(5) Å and 3.671(5) Å connects the molecules into stacks. acs.org

The key parameters for the π-π stacking interactions in this compound are detailed in the table below.

Ring 1 (Cg1)Ring 2 (Cg2)Symmetry of Cg2Cg1···Cg2 (Å)Interplanar Angle (°)Slip Angle (°)
N1/N2/C1-C4N1/N2/C1-C4-x+1, -y, -z+13.719(1)0.023.5

Formation of Supramolecular Assemblies

The interplay of the various intermolecular interactions results in the formation of well-defined supramolecular assemblies. In the case of this compound, these interactions lead to the creation of extended networks.

Self-Assembly into Ribbons and Chains

The robust N—H···N hydrogen bonds are the primary drivers for the self-assembly of this compound molecules into extended structures. The two distinct N-H···N interactions link the molecules into a two-dimensional network. nih.gov This network can be visualized as interconnected ribbons or chains of molecules. One of the N-H···N hydrogen bonds links molecules into chains along the b-axis, while the other connects these chains to form a two-dimensional sheet in the bc-plane. The π-π stacking interactions then arrange these sheets in a layered fashion along the a-axis, resulting in the final three-dimensional crystal structure. nih.gov This hierarchical assembly, from one-dimensional chains to two-dimensional sheets and finally to a three-dimensional network, is a hallmark of crystal engineering with directional intermolecular forces.

Construction of Layered and Pillar Structures

Design of Hybrid Molecular Frameworks through Multitopic Ligand Strategies

Hydrazone derivatives, including this compound, have gained prominence in supramolecular chemistry as multitopic ligands. These ligands are instrumental in connecting multiple metal centers to form hybrid molecular frameworks. The molecular structure of this compound, which is nearly planar and adopts an E configuration around the azomethine C=N double bond, is particularly suited for this purpose.

The key intermolecular interactions contributing to the formation of the 2D network are summarized in the table below.

Interaction TypeDescriptionRole in Framework
N-H···N Hydrogen Bonds Two distinct hydrogen bonds form between the hydrazine proton and the nitrogen atoms of the pyrazine ring of neighboring molecules.Interconnects molecules to form a two-dimensional sheet.
π-π Stacking Interactions between the electron clouds of the pyrazine rings of adjacent molecules.Stabilizes the three-dimensional arrangement of the crystal packing.

These interactions highlight the potential of this compound as a versatile building block in the construction of novel hybrid molecular frameworks with potentially interesting material properties.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for the quantitative investigation of intermolecular interactions within a crystal. By mapping the electron distribution of a molecule within its crystalline environment, this method allows for the visualization and quantification of close contacts between neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of these interactions. The most significant contacts are typically H···H, N···H/H···N, and O···H/H···O interactions. The relative contributions of these contacts for 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide are presented in the following table.

Intermolecular ContactContribution (%)
H···H41.9%
N···H/H···N20.5%
O···H/H···O15.4%

These data indicate that van der Waals interactions, represented by the high percentage of H···H contacts, play a crucial role in the crystal packing. Additionally, the significant contributions from N···H/H···N and O···H/H···O contacts highlight the importance of hydrogen bonding in directing the supramolecular assembly. For this compound, which lacks the hydroxyl and oxime groups, the O···H/H···O interactions would be absent, and a greater proportion of N···H/H···N and potentially C-H···N interactions would be expected to govern its crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-[1-(2-Pyrazinyl)ethylidene]hydrazine, experimental X-ray crystallography has shown that the molecule is nearly planar and adopts an E configuration around the C=N azomethine double bond. nih.gov

Quantum mechanical (QM) methods are employed to theoretically predict this geometry by finding the lowest energy conformation on the potential energy surface. Density Functional Theory (DFT) is a commonly used QM method for this purpose, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). mdpi.com These calculations optimize key structural parameters, including:

Bond Lengths: The C=N imine linkage and the N-N bond of the hydrazine (B178648) moiety are of particular interest. The experimentally determined N-N bond length is 1.3540 (14) Å. nih.gov

Dihedral Angles: These angles determine the planarity and orientation of the different functional groups. A key dihedral angle is the one defining the E/Z configuration of the C=N double bond.

Theoretical calculations for similar hydrazine derivatives have shown good agreement between optimized parameters and experimental X-ray diffraction data. mdpi.com The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by ensuring there are no negative frequencies in the subsequent vibrational analysis. mdpi.com

Table 1: Key Geometric Parameters of this compound
ParameterDescriptionTypical Theoretical Focus
C=N Bond LengthLength of the azomethine double bond.Confirms double-bond character.
N-N Bond LengthLength of the single bond in the hydrazine group. nih.govIndicates the degree of electron delocalization.
Pyrazine (B50134) Ring BondsC-C and C-N bond lengths within the aromatic ring.Assesses aromaticity and substituent effects.
C-C-N=N Dihedral AngleDefines the planarity between the pyrazine ring and the hydrazine side chain.Determines overall molecular conformation.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic and Optical Properties

DFT is a robust method for investigating the electronic structure of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. brandeis.edu For pyrazine and its derivatives, the nitrogen atoms influence the frontier orbitals, with low-lying unoccupied π-molecular orbitals being a characteristic feature. researchgate.net

To understand the optical properties, Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The output provides crucial information such as:

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths (f): A measure of the intensity of an electronic transition.

Excitation Energies (E): The energy required to promote an electron to an excited state.

TD-DFT calculations for similar molecules have shown excellent agreement with experimental spectra, allowing for the precise assignment of observed electronic transitions. mdpi.comnih.gov

Table 2: Theoretical Electronic and Optical Properties Calculated by (TD)-DFT
PropertyMethodSignificance
HOMO EnergyDFTEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyDFTEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapDFTIndicator of chemical reactivity and stability. brandeis.edu
Absorption Wavelength (λmax)TD-DFTPredicts the color and UV-Vis absorption spectrum. mdpi.com
Oscillator Strength (f)TD-DFTPredicts the intensity of spectral absorption bands. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment, such as a solvent or a biological macromolecule. semanticscholar.org

For a compound like this compound, MD simulations can be used to:

Analyze its conformational flexibility in solution.

Study its interaction and binding stability with a protein target.

Investigate the role of solvent molecules in its structural dynamics.

In a typical MD study, the molecule (ligand) is placed in a simulation box with a target protein and solvent. The system's stability is then analyzed over nanoseconds. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. Studies on other pyrazine derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by docking. semanticscholar.org

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the interaction between a potential drug and its biological target.

For this compound, docking studies can predict its binding affinity and mode of interaction with target macromolecules, such as bacterial enzymes or protein kinases. The process involves:

Preparation: Obtaining the 3D structures of the ligand (optimized using QM) and the receptor (usually from a protein database like PDB).

Docking: Placing the ligand into the active site of the receptor and sampling numerous possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower binding energy values typically indicate more favorable binding.

Docking studies on other pyrazine derivatives have successfully identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Glu, Asp, Lys) in the active site of targets like PIM-1 kinase. bibliomed.orgjapsonline.com These studies reveal that pyrazine-based compounds can serve as scaffolds for developing potent inhibitors. japsonline.comnih.gov

Table 3: Representative Data from Molecular Docking Studies of Pyrazine Derivatives
ParameterDescriptionExample Finding for Pyrazine Derivatives
Binding Affinity (Score)Predicted free energy of binding (e.g., kcal/mol).Scores ranging from -7 to -10 kcal/mol, indicating strong binding. mdpi.comnih.gov
Hydrogen BondsKey stabilizing interactions with amino acid residues.Interactions with residues like Glu171, Glu121, and Lys67. bibliomed.orgjapsonline.com
Hydrophobic InteractionsInteractions with nonpolar residues in the binding pocket.Observed with various protein targets. mdpi.com
π-π StackingInteraction between aromatic rings of the ligand and receptor.The pyrazine ring can participate in such interactions. nih.gov

Theoretical Prediction and Calculation of Electronic Properties

Beyond HOMO and LUMO energies, DFT calculations can be used to determine a range of global reactivity descriptors that quantify the electronic properties of a molecule. These descriptors help in understanding the molecule's reactivity, stability, and potential for electron transfer.

Key electronic properties calculated from the energies of frontier orbitals (E_HOMO and E_LUMO) include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It measures the escaping tendency of electrons.

Electronic Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electron-accepting capability.

These quantum chemical descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding their behavior in chemical reactions.

Modeling and Elucidation of Isomerization Mechanisms

Hydrazones like this compound can exhibit isomerism, which can be studied using computational methods. The primary forms of isomerism are:

E/Z Isomerism: This occurs around the C=N double bond. While the E configuration is often more stable, interconversion to the Z isomer is possible. Theoretical calculations can model the transition state for this process, which can occur via an in-plane inversion or an out-of-plane rotation mechanism. uclm.es

Cisoid/Transoid Isomerism: This refers to the conformation around the N-N single bond. The molecule can adopt different spatial arrangements due to rotation around this bond.

Computational modeling can elucidate the mechanisms of these isomerization processes by calculating the energy barriers between different isomers. nih.gov For example, DFT can be used to map the potential energy surface for the rotation around the C=N or N-N bonds, identifying the transition state structures and their corresponding activation energies. Studies on similar hydrazone systems have explored thermo-isomerism, where heating can induce a switch between different isomeric forms, often accompanied by a change in properties like color. najah.edu

Applications in Materials Science

Development of Molecular Switches and Machines Based on 2-[1-(2-Pyrazinyl)ethylidene]hydrazine Derivatives

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli. This switching behavior is the foundation for developing molecular-level machines and responsive materials. Derivatives of this compound, which belong to the broader class of hydrazones, are excellent candidates for molecular switches due to the E/Z isomerization around the C=N double bond. rsc.orgresearchgate.net

The conformational state of pyrazinyl hydrazone derivatives can be controlled by various external inputs, leading to significant changes in their physical and chemical properties.

Light-Induced Isomerization:

Photoirradiation is a common stimulus for inducing E/Z isomerization in hydrazone-based switches. nih.gov Upon absorption of light of a specific wavelength, the molecule can transition from the more stable E-isomer to the Z-isomer, or vice versa. This photoisomerization can lead to changes in fluorescence, absorption spectra, and molecular geometry. For instance, some hydrazide-hydrazone derivatives exhibit enhanced fluorescence intensity upon photoisomerization from the E to the Z form, a phenomenon attributed to the restriction of molecular motion by the formation of additional intramolecular hydrogen bonds in the Z-isomer. nih.gov This property can be harnessed for applications such as rewritable optical data storage and photoswitchable fluorescent materials. A study on acylhydrazone derivatives demonstrated that E-to-Z photoisomerization could be achieved with a quantum yield of approximately 55 ± 3% upon irradiation. rsc.org

pH-Induced Isomerization:

The presence of the pyrazine (B50134) nitrogen atom and the acidic N-H proton in the hydrazone moiety makes these molecules sensitive to changes in pH. mdpi.com Protonation or deprotonation can alter the electronic distribution within the molecule, thereby favoring one isomer over the other. In some hydrazone systems, the addition of an acid can quantitatively convert the E-isomer to the protonated Z-isomer (Z-H+). Subsequent neutralization with a base can regenerate the Z-isomer, which then thermally equilibrates back to the more stable E-isomer. This acid-base cycle allows for reversible control over the isomeric state of the molecule. researchgate.net This pH-gated switching is crucial for developing sensors and smart materials that respond to acidic or basic environments.

Metal Ion Coordination:

The nitrogen atoms in both the pyrazine ring and the hydrazone group can act as coordination sites for metal ions. The binding of a metal ion can lock the molecule in a specific conformation, typically the E-isomer, preventing isomerization. sumdu.edu.ua This coordination can be reversed by introducing a competing ligand that sequesters the metal ion, thereby restoring the switching capability of the hydrazone. This mechanism allows for the development of molecular switches that can be turned "on" and "off" by the addition and removal of metal ions. Furthermore, the coordination event itself can be designed to produce a detectable signal, such as a change in color or fluorescence, forming the basis for chemosensors. nih.gov For example, complexes of Cu(II) and Co(II) with arylhydrazones have been shown to involve E/Z isomerization, where an auxiliary ligand, in cooperation with the metal ion, can induce the conformational change. sumdu.edu.ua

StimulusMechanismPotential ApplicationKey Findings
Light Photoinduced E/Z isomerization around the C=N bond.Optical data storage, photoswitchable materials.Quantum yields of up to 55% for E-to-Z isomerization have been reported for related hydrazone derivatives. rsc.org
pH Protonation/deprotonation of nitrogen atoms, altering the stability of E and Z isomers.pH sensors, acid/base-triggered actuators.Reversible switching between E and Z configurations can be achieved by cycling between acidic and basic conditions. researchgate.net
Metal Ions Coordination to nitrogen atoms, locking the molecular conformation.Chemosensors, logic gates.Metal ion binding can inhibit isomerization, which can be restored by a competing ligand. sumdu.edu.ua

Functional Polymers and Polymeric Materials Utilizing Pyrazine Hydrazone Units

The incorporation of pyrazine hydrazone moieties into polymer structures can impart them with valuable optical and electronic functionalities. These functional polymers can be designed for a range of applications, from light-emitting devices to sensors and photovoltaic cells. The properties of such polymers can be tuned by modifying the polymer backbone and the specific pyrazinyl hydrazone side groups. rsc.org

In the field of organic electronics, materials based on pyrazine and hydrazone have shown significant promise for use in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyrazine ring makes it a suitable component for electron-transporting or emissive materials, while hydrazone derivatives have been investigated as hole-transporting materials. researchgate.net Polymers that combine these functionalities can lead to efficient and stable OLED devices.

Polyfluorenes containing pyrazine units have been synthesized and studied for their electroluminescent properties. These polymers can act as the emissive layer in OLEDs, with the emission color and efficiency being dependent on the specific polymer architecture. The introduction of pyrazine units can influence the polymer's photophysical properties and charge-transport characteristics.

While specific data on polymers containing this compound units is limited, the general performance of related materials provides a strong indication of their potential. For instance, hydrazone thin films have been successfully used as hole-transporting layers in OLEDs, demonstrating their utility in facilitating charge injection and transport. researchgate.net

The ability of the pyrazine hydrazone scaffold to interact with specific analytes, particularly metal ions, makes it an excellent platform for the design of fluorescent sensors and probes. The binding of an analyte can modulate the electronic structure of the molecule, leading to a change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (ratiometric sensing). dntb.gov.uaresearchgate.net

A close derivative, pyrazine 2-carbohydrazide, has been demonstrated as a colorimetric and ratiometric sensor for the visual detection of zinc ions (Zn²⁺). dntb.gov.ua This suggests that this compound derivatives could also be effective chemosensors. The sensing mechanism often involves the chelation of the metal ion by the nitrogen atoms of the pyrazine and hydrazone moieties, which can restrict C=N isomerization and enhance fluorescence emission. Naphthaldehyde-2-pyridinehydrazone derivatives, which share the hydrazone switching unit, have shown a "turn-on" fluorescence response to Zn²⁺ with high selectivity and a low detection limit of 0.17 µmol/L. nih.gov

Sensor DerivativeTarget AnalyteSensing MechanismDetection Limit
Pyrazine 2-carbohydrazideZn²⁺Colorimetric and ratiometric fluorescence change upon ion binding.Not specified dntb.gov.ua
Naphthaldehyde-2-pyridinehydrazoneZn²⁺"Turn-on" fluorescence enhancement.0.17 µmol/L nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures, like many pyrazine and hydrazone derivatives, are known to possess significant second- and third-order NLO properties. rsc.orgmdpi.com

The pyrazine ring can act as an electron-accepting group, while the rest of the molecule can be functionalized with electron-donating groups to create a charge-transfer system, which is a key requirement for a high NLO response. Schiff bases, which are structurally related to hydrazones, have been investigated for their NLO properties, with the delocalization of π-electrons leading to large hyperpolarizabilities. mdpi.com Studies on pyrazoline derivatives have also shown that their third-order NLO response can be tailored by modifying their molecular structure, making them promising for photonics applications. researchgate.net The third-order nonlinear optical susceptibility (χ⁽³⁾) of some pyrazoline derivatives has been found to be on the order of 10⁻¹³ esu. nih.gov

Compound ClassNLO PropertyMeasured Value
Pyrazine DerivativesThird-order nonlinear polarizability (χ_I⁽³⁾)up to 35.18 × 10⁻¹³ esu rsc.org
Pyrazoline DerivativesThird-order nonlinear susceptibility (χ⁽³⁾)~10⁻¹³ esu nih.gov
Hydrazone-based Schiff BaseNonlinear absorption coefficient (β)3.84 × 10⁻⁵ cm/W researchgate.net

The tunable electronic properties of pyrazine hydrazone derivatives make them suitable for use in photovoltaic devices. Their ability to absorb light and participate in charge transfer processes is key to their application in solar energy conversion.

Dye-Sensitized Solar Cells (DSSCs):

In DSSCs, a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically TiO₂. wikipedia.org Pyrazine-based compounds have been extensively studied as sensitizers in DSSCs. rsc.orgresearchgate.net The pyrazine unit can act as a π-bridge in D-π-A dyes, facilitating intramolecular charge transfer from a donor to an acceptor/anchoring group. Hydrazonoyl-based synthetic dyes have also been evaluated as sensitizers, showing that their π-system is effective for light absorption and sensitization of the semiconductor oxide. sumdu.edu.uaresearchgate.net The performance of DSSCs using these dyes depends on factors such as their absorption spectra, energy levels (HOMO and LUMO), and charge injection efficiency.

Low-Bandgap Conjugated Polymers:

Conjugated polymers are used as the active layer in organic solar cells. The power conversion efficiency of these devices is highly dependent on the bandgap of the polymer. Incorporating electron-deficient units like pyrazine into the polymer backbone is a common strategy to create low-bandgap polymers. researchgate.net These polymers can absorb a broader range of the solar spectrum, leading to higher photocurrents. Pyrazine-containing conjugated polymers have been shown to enhance charge transport and stability in thin-film transistors, which is also beneficial for photovoltaic applications. rsc.org The combination of pyrazine with other aromatic units in a donor-acceptor copolymer structure allows for fine-tuning of the bandgap and energy levels to optimize device performance. rsc.org

Photovoltaic ApplicationRole of Pyrazine Hydrazone UnitKey Performance Metric
Dye-Sensitized Solar Cells As a sensitizer dye to absorb light and inject electrons.Power Conversion Efficiency (PCE) of up to 12.5% has been achieved with some pyrazine-based architectures. rsc.org
Low-Bandgap Polymers As an electron-deficient unit in the polymer backbone to lower the bandgap.Low bandgaps (smaller than 1.00 eV) have been predicted for some ladder-like pyrazine polymers. researchgate.net

Porous Coordination Polymers (PCPs) and Their Gas Adsorption Properties

The pyrazine and hydrazone moieties present in this compound are excellent components for the construction of Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazine ring and the hydrazone group can coordinate with metal ions, forming extended, crystalline networks with porous structures. These pores can be tailored to selectively adsorb specific gas molecules. nih.govresearchgate.net

PCPs and covalent organic frameworks (COFs) incorporating pyrazine and similar nitrogen-rich heterocyclic linkers have demonstrated significant potential for carbon dioxide (CO₂) capture. researchgate.netrsc.org The nitrogen atoms within the framework act as Lewis basic sites, which can enhance the affinity and selectivity for the acidic CO₂ molecule.

Research on flexible porous coordination polymers constructed from related ligands like 1,2-bis(4-pyridyl)hydrazine (B104831) has shown promising results for gas separation. nih.govrsc.org For instance, a zinc-based framework, [Zn₂(bdc)₂(bphy)] (where bdc is 1,4-benzenedicarboxylate and bphy is 1,2-bis(4-pyridyl)hydrazine), exhibits gated sorption behavior. rsc.org At 298 K, this material shows high selectivity for adsorbing CO₂ over methane (B114726) (CH₄). rsc.org Another study on pyrazine-cored COFs reported CO₂ uptake capacities of up to 66.2 mg g⁻¹ at 273 K and 1 bar. rsc.org While specific data for PCPs made directly from this compound is limited, the performance of these analogous materials underscores the potential of this ligand in designing frameworks for selective CO₂ capture. The combination of the pyrazine ring and the hydrazone linker is expected to create a favorable environment within the pores for CO₂ interaction, leading to both good uptake capacity and selectivity over other gases like N₂ and CH₄. nih.govresearchgate.netrsc.orgresearchgate.net

Table 1: CO₂ Adsorption Data for Related Porous Materials

Material TypeLigand/UnitCO₂ UptakeConditionsSelectivityReference
Porous Coordination Polymer1,2-bis(4-pyridyl)hydrazine-298 KHigh (CO₂/CH₄) nih.govrsc.org
Covalent Organic FrameworkTetrakis(4-aminophenyl)pyrazine66.2 mg g⁻¹273 K, 1 bar- rsc.org
Metal-Organic Framework (Amino-functionalized)2-aminoterephthalic acid13 mmol g⁻¹298 K, 4 MPa- nih.gov

Advanced Sensing Applications

The hydrazone functional group is a versatile platform for designing chemosensors due to its ease of synthesis, modularity, and ability to participate in various signaling mechanisms upon analyte binding. nih.govresearchgate.net Derivatives of this compound are thus prime candidates for creating highly sensitive and selective optical sensors.

Hydrazone-based chemosensors have been widely developed for the detection of a variety of analytes. The nitrogen and oxygen atoms in the hydrazone backbone can act as effective binding sites for metal ions. rsc.orgnih.gov Upon complexation with a metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its absorption (colorimetric) or fluorescence (fluorometric) spectrum. rsc.org

Pyrazine and pyridylhydrazone derivatives have been successfully employed as sensors for numerous metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. rsc.orgresearchgate.netdntb.gov.ua For example, a novel hydrazone-based compound was reported as a fluorescence "turn-on" sensor for Fe³⁺ and a colorimetric sensor for Cu²⁺. rsc.org Similarly, a simple hydrazone sensor demonstrated the ability to detect Cu²⁺, Al³⁺, and Zn²⁺ differently depending on the pH of the solution. researchgate.net

In addition to cations, these systems can be adapted for anion sensing. The N-H proton of the hydrazone group can act as a hydrogen-bond donor, enabling interaction with anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). unica.itresearchgate.net The complex formed between a hydrazone-Al³⁺ sensor has been shown to act as a secondary sensor for detecting fluoride ions through a fluorescence quenching mechanism. researchgate.net The detection of organic molecules, such as the explosive picric acid, has also been achieved using a hydrazone-Al(III) ensemble through fluorescence quenching. nih.govacs.org

The hydrazone linkage is inherently pH-sensitive due to the equilibrium between its keto and enol tautomeric forms. mdpi.com This property is the basis for the design of pH sensors. In acidic or neutral media, the keto form typically predominates. As the pH increases and the solution becomes more alkaline, the N-H proton can be abstracted, leading to a shift in the equilibrium towards the deprotonated enol form. mdpi.com

This tautomeric conversion significantly alters the electronic conjugation of the molecule, resulting in distinct changes in its UV-visible absorption and fluorescence spectra. mdpi.com This change can often be observed visually as a color change. For instance, a pyridinoyl-hydrazone probe was shown to exhibit a remarkable pH-dependent behavior, acting as a sensitive "on-off" switch around neutral pH that is perceptible to the naked eye. mdpi.com The specific pH range of sensitivity can be fine-tuned by modifying the chemical structure of the aromatic rings attached to the hydrazone core. researchgate.net

Many hydrazone-based sensors operate via a "turn-on" mechanism, where the molecule is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding to the target analyte. rsc.orgrsc.org This is a highly desirable feature as it minimizes background signal and enhances sensitivity. Several photophysical mechanisms can be responsible for this behavior:

Inhibition of C=N Isomerization: In the free ligand, the C=N double bond can undergo efficient E/Z isomerization upon photoexcitation, providing a non-radiative decay pathway that quenches fluorescence. When the ligand binds to a metal ion, this isomerization is restricted, blocking the non-radiative pathway and causing a significant enhancement in fluorescence emission. rsc.org

Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore, a spacer, and a receptor unit. In the "off" state, photoexcitation leads to an electron transfer from the receptor to the fluorophore, which quenches the fluorescence. When the receptor binds to an analyte, its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. nih.govrsc.orgnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): In some hydrazone sensors containing a hydroxyl group ortho to the imine nitrogen, an intramolecular hydrogen bond facilitates a proton transfer in the excited state. nih.govmdpi.com This process can lead to a weakly fluorescent state. Binding with an analyte can disrupt this hydrogen bond, inhibiting the ESIPT process and restoring the "normal" fluorescence, which is often much stronger. nih.govacs.orgrsc.org

Electronic and Electrical Properties of Solid-State Materials

The incorporation of this compound and its derivatives into solid-state materials, particularly as ligands in metal complexes, can impart interesting electronic and electrical properties. The extended π-conjugation across the pyrazine and hydrazone systems provides pathways for charge transport.

Table 2: Electrical Properties of a Pyrazine Carbohydrazone Ligand and Its Metal Complexes

CompoundConductivity (σ) at 40 °C (Ω⁻¹ cm⁻¹)Conductivity (σ) at 100 °C (Ω⁻¹ cm⁻¹)Activation Energy (Eₐ) (eV)Reference
H₂L (Ligand)4.10 × 10⁻¹²3.06 × 10⁻¹¹0.582 researchgate.netbendola.com
[Ti(L)(Cl)(H₂O)]1.55 × 10⁻¹¹9.45 × 10⁻¹¹0.528 researchgate.netbendola.com
[Cr(L)(Cl)(H₂O)]1.80 × 10⁻¹¹9.76 × 10⁻¹¹0.499 researchgate.netbendola.com
[Fe(L)(Cl)(H₂O)₂]7.32 × 10⁻¹²7.34 × 10⁻¹⁰0.856 researchgate.netbendola.com

Note: H₂L refers to N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, a related hydrazone derivative. bendola.comresearchgate.net

Elucidation of Semiconducting Behavior and Adherence to Arrhenius Equation

Consistent with the absence of conductivity data, there are no available studies that elucidate the semiconducting behavior of this compound. Research into whether this compound acts as a semiconductor, and any analysis of its conductivity's temperature dependence in relation to the Arrhenius equation, has not been published in the accessible scientific literature. Therefore, no findings or data tables regarding its semiconducting properties or Arrhenius plots are available.

Catalysis Research

Application of 2-[1-(2-Pyrazinyl)ethylidene]hydrazine Metal Complexes as Catalysts

The exploration of metal complexes derived from hydrazone ligands, such as this compound, is an active area of research in catalysis. These ligands are of particular interest due to the presence of multiple nitrogen donor atoms which can coordinate with metal centers, creating stable and electronically versatile complexes. The pyrazinyl group, in particular, can influence the electronic properties of the metal center, which is a critical factor in catalytic activity.

Table 1: Research Findings on Proton Reduction Catalysis

Parameter Finding for this compound Complexes
Catalytic Activity No data available
Mechanism Not determined
Overpotential Not determined

| Turnover Frequency | Not determined |

Similarly, there is no specific information available in the reviewed literature regarding the use of metal complexes of this compound as catalysts for organic transformation reactions, such as the oxidation of alcohols. The catalytic oxidation of alcohols is a fundamentally important industrial process, and a wide variety of metal complexes are employed as catalysts. The design of the ligand is crucial in these reactions to control the selectivity and efficiency of the catalyst. While hydrazone complexes, in general, have been investigated in various catalytic oxidations, the specific contributions of the pyrazinyl group in this compound to this type of catalysis have not been documented.

Table 2: Research Findings on Catalytic Alcohol Oxidation

Parameter Finding for this compound Complexes
Substrate Scope Not determined
Catalytic Efficiency No data available
Selectivity Not determined

| Reaction Conditions | Not established |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The primary academic contribution concerning "2-[1-(2-Pyrazinyl)ethylidene]hydrazine" lies in its synthesis, characterization, and exploration as a multitopic ligand in supramolecular chemistry.

Synthesis and Structural Characterization: The compound is synthesized through the condensation reaction of 2-acetylpyrazine with hydrazine (B178648). Its molecular structure has been elucidated, revealing a nearly planar conformation. This planarity is a key feature that facilitates π-π stacking interactions in the solid state, contributing to the stability of its crystal lattice. nih.gov

Coordination Chemistry and Supramolecular Frameworks: A significant area of research for this compound has been its application as a "multitopic ligand." nih.gov This means it possesses multiple coordination sites—the nitrogen atoms of the pyrazine (B50134) ring and the hydrazone moiety—that can bind to metal centers. This characteristic allows it to act as a bridging ligand, connecting multiple metal ions to form extended structures known as hybrid molecular frameworks or coordination polymers. nih.gov The resulting supramolecular architectures are of interest for their potential applications in areas such as gas storage, catalysis, and molecular sensing. The intermolecular N-H···N hydrogen bonds and π-π stacking interactions observed in its crystal structure are crucial in directing the self-assembly of these frameworks. nih.gov

While direct research on a wide range of biological activities for this specific compound is not extensively documented, the broader class of pyrazinyl hydrazones has been investigated for various therapeutic applications. Hydrazone derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. Current time information in Delhi, IN.nih.govnih.govnih.gov The presence of the pyrazine moiety, a key structural component in several established drugs, suggests that "this compound" could be a valuable scaffold for the design of new therapeutic agents.

Identification of Unexplored Research Avenues and Emerging Applications

Despite the foundational work on its synthesis and coordination chemistry, several research avenues for "this compound" remain largely unexplored. These present exciting opportunities for future investigations.

Medicinal Chemistry:

Antimicrobial and Antitumor Screening: A systematic evaluation of the antimicrobial and cytotoxic activities of "2-[1- (2-Pyrazinyl)ethylidene]hydrazine" and its metal complexes is a significant unexplored area. The known biological activities of both pyrazine and hydrazone motifs provide a strong rationale for such studies.

Enzyme Inhibition Studies: Many bioactive hydrazones exert their effects by inhibiting specific enzymes. Investigating the potential of this compound to inhibit enzymes implicated in various diseases could unveil new therapeutic applications.

Materials Science:

Luminescent Materials: The extended π-conjugation in the molecule and its metal complexes suggests potential for luminescent properties. Research into its photophysical characteristics could lead to applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Chemosensors: The ability of the hydrazone and pyrazine nitrogens to coordinate with metal ions could be exploited for the development of selective chemosensors for the detection of specific metal ions or anions. The binding event could trigger a measurable optical or electrochemical response.

Catalysis:

Homogeneous Catalysis: Metal complexes of hydrazone ligands have shown promise as catalysts in various organic transformations. The coordination complexes of "2-[1- (2-Pyrazinyl)ethylidene]hydrazine" could be investigated for their catalytic activity in reactions such as cross-coupling, oxidation, or reduction.

Prospective Methodological Advancements and Interdisciplinary Opportunities in Hydrazone Chemistry

The future of research on "this compound" will be significantly influenced by broader advancements in hydrazone chemistry and increasing interdisciplinary collaborations.

Methodological Advancements:

Green Synthesis: Exploring more environmentally friendly synthetic methods, such as mechanochemical or microwave-assisted synthesis, could provide more efficient and sustainable routes to this compound and its derivatives. rsc.orgresearchgate.net

Dynamic Combinatorial Chemistry (DCC): The reversible nature of the hydrazone bond makes it an ideal candidate for use in DCC. researchgate.net This technique could be employed to rapidly generate libraries of related compounds for high-throughput screening against biological targets or for the discovery of new materials with desired properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of "2-[1- (2-Pyrazinyl)ethylidene]hydrazine" and its derivatives. nih.gov These theoretical studies can guide the rational design of new molecules with enhanced properties.

Interdisciplinary Opportunities:

Chemical Biology: The interface of chemistry and biology offers opportunities to use this compound as a tool to probe biological systems. For instance, fluorescently labeled derivatives could be used for cellular imaging.

Bioinorganic Chemistry: The study of metal complexes of "this compound" and their interactions with biological macromolecules like DNA and proteins is a promising area of research that could lead to the development of novel metallodrugs. rsc.org

Materials Engineering: Collaboration with materials scientists and engineers will be crucial for translating the interesting properties of its coordination polymers into functional materials for real-world applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[1-(2-Pyrazinyl)ethylidene]hydrazine to improve yield and purity?

  • Methodology :

  • Use reflux conditions in ethanol or acetic acid with catalysts like concentrated HCl or sodium acetate to promote condensation reactions between hydrazine derivatives and carbonyl precursors (e.g., pyrazinyl ketones) .
  • Monitor reaction progress via ¹H NMR to confirm intermediate formation and tautomeric equilibria .
  • Purify the product via crystallization (e.g., acetonitrile or ethanol) to achieve yields >80% .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks to confirm tautomeric forms (e.g., hydrazone vs. azo configurations) and substituent positions .
  • Melting Point Analysis : Compare experimental values (e.g., 100–255°C for analogous hydrazines) to literature data to assess purity .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., exact mass ~215–460 Da for similar derivatives) .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydrazine group, while ethanol/acetic acid mixtures stabilize intermediates in cyclocondensation reactions .
  • Avoid water due to potential hydrolysis; inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric behavior of this compound in solution?

  • Methodology :

  • Conduct variable-temperature NMR studies in deuterated solvents (e.g., DMSO-d₆) to detect equilibrium shifts between hydrazone and azo tautomers .
  • Density Functional Theory (DFT) calculations can model tautomeric stability and predict dominant forms under specific pH or solvent conditions .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodology :

  • Use Gaussian or ORCA software for DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles .
  • Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes) based on topological polar surface area (TPSA ~72 Ų) .

Q. What methodologies are employed to evaluate the antimicrobial potential of derivatives of this compound?

  • Methodology :

  • Synthesize thiadiazole or thiazole hybrids via reactions with hydrazonoyl halides, then test against Gram-positive/negative bacteria using MIC assays .
  • Correlate substituent effects (e.g., electron-withdrawing groups on pyrazinyl rings) with bioactivity trends .

Q. How can in vitro assays be designed to assess the anticancer activity of thiophenyl thiazolyl-pyridine hybrids derived from this compound?

  • Methodology :

  • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values. Compare with control compounds like doxorubicin .
  • Perform apoptosis assays (Annexin V/PI staining) to evaluate mechanism of action .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodology :

  • Re-evaluate synthetic protocols: Impurity profiles (HPLC) or stereochemical variations may explain conflicting IC₅₀ values (e.g., 25.7–57 µM in antiglycation studies) .
  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .

Q. What strategies resolve contradictions in synthetic yields for structurally similar hydrazine derivatives?

  • Methodology :

  • Optimize stoichiometry (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor) and reaction time (2–6 hours) to minimize side products .
  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .

Tables for Key Data

Property Value/Technique Reference
Melting Point Range100–255°C (analogous compounds)
Tautomeric Study SolventDMSO-d₆ (VT-NMR)
Anticancer IC₅₀25.7–57 µM (antiglycation activity)
Computational TPSA~72 Ų

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.